molecular formula C4H12N2O2S B14735034 1-Butanesulfonic acid, hydrazide CAS No. 10393-85-8

1-Butanesulfonic acid, hydrazide

Cat. No.: B14735034
CAS No.: 10393-85-8
M. Wt: 152.22 g/mol
InChI Key: QXQXBFBWBKRZLR-UHFFFAOYSA-N
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Description

1-Butanesulfonic acid, hydrazide is an organic compound with the molecular formula C4H12N2O2S It is a derivative of butanesulfonic acid, where the sulfonic acid group is replaced by a hydrazide group

Preparation Methods

The synthesis of 1-butanesulfonic acid, hydrazide typically involves the reaction of butanesulfonic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity.

  • Synthetic Routes

      Direct Synthesis: Butanesulfonic acid reacts with hydrazine in an organic solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purification.

      Catalytic Methods: Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.

  • Reaction Conditions

      Temperature: Typically, the reaction is carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.

      Solvent: Common solvents include ethanol, methanol, or water, depending on the solubility of the reactants and products.

Chemical Reactions Analysis

1-Butanesulfonic acid, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation

      Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

      Conditions: Reactions are typically carried out in acidic or basic media.

      Products: Oxidation can lead to the formation of sulfonic acid derivatives or other oxidized products.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

      Conditions: Reactions are usually performed in anhydrous solvents under inert atmosphere.

      Products: Reduction can yield amine derivatives or other reduced forms of the compound.

  • Substitution

      Reagents: Halogenating agents, nucleophiles, or electrophiles.

      Conditions: Reactions are carried out under controlled temperatures and pressures.

      Products: Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-Butanesulfonic acid, hydrazide has a wide range of applications in scientific research:

  • Chemistry

      Catalysis: Used as a catalyst in organic synthesis reactions.

      Analytical Chemistry: Employed in chromatography as an ion-pairing reagent.

  • Biology

      Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

      Biochemical Assays: Used in assays to detect and quantify biological molecules.

  • Medicine

      Drug Development: Investigated for its potential as a pharmacological agent.

      Antimicrobial Activity: Studied for its ability to inhibit the growth of bacteria and fungi.

  • Industry

      Chemical Manufacturing: Used in the production of other chemical compounds.

      Material Science: Employed in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butanesulfonic acid, hydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of specific enzymes, interfering with their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways.

  • Molecular Targets

      Enzymes: Targets include hydrolases, oxidoreductases, and transferases.

      Receptors: May interact with specific cellular receptors to exert its effects.

  • Pathways

      Metabolic Pathways: Involvement in pathways related to energy production and metabolism.

      Signal Transduction: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

1-Butanesulfonic acid, hydrazide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      Butanesulfonic Acid: The parent compound, which lacks the hydrazide group.

      Hydrazine Derivatives: Compounds with similar hydrazide functional groups.

  • Uniqueness

      Functional Group: The presence of both sulfonic acid and hydrazide groups provides unique reactivity and properties.

      Applications: Its specific applications in catalysis, enzyme inhibition, and drug development distinguish it from other compounds.

Properties

CAS No.

10393-85-8

Molecular Formula

C4H12N2O2S

Molecular Weight

152.22 g/mol

IUPAC Name

butane-1-sulfonohydrazide

InChI

InChI=1S/C4H12N2O2S/c1-2-3-4-9(7,8)6-5/h6H,2-5H2,1H3

InChI Key

QXQXBFBWBKRZLR-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NN

Origin of Product

United States

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